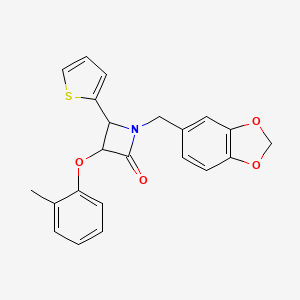
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one, also known as BMT-047, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one reduces inflammation and pain.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one for lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one is that it is a complex organic compound that requires a multi-step synthesis process. This can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one. One direction is to further investigate its potential as a treatment for cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one to enable large-scale production.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(2-thienyl)azetidin-2-one has been studied for its potential as a treatment for cancer, HIV, and inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-thiophen-2-ylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-14-5-2-3-6-16(14)27-21-20(19-7-4-10-28-19)23(22(21)24)12-15-8-9-17-18(11-15)26-13-25-17/h2-11,20-21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDQTDBUARECEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(thiophen-2-yl)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-phenyl-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4304116.png)

![5-(2-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4304120.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304135.png)
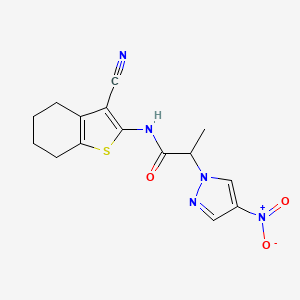
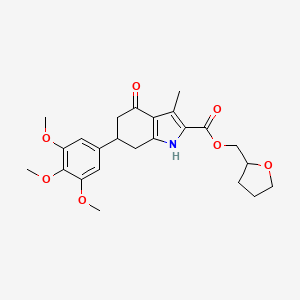
![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)
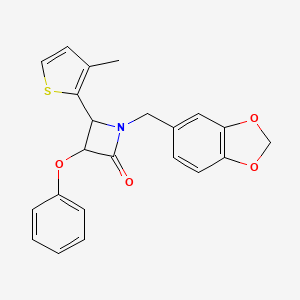
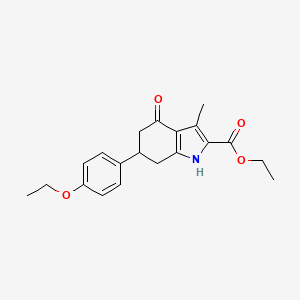

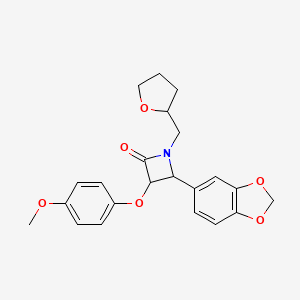
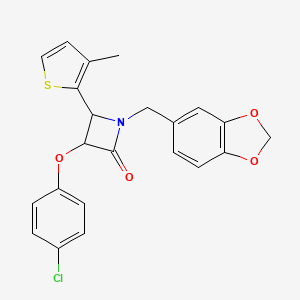
![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)